
5-(Trifluoromethyl)pyrimidine-2,4(3H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Trifluoromethyl)pyrimidine-2,4(3H,5H)-dione, commonly known as TFPD, is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique chemical structure and properties have made it an attractive compound for research in the fields of chemistry, biology, and medicine. In
科学的研究の応用
Chemical Synthesis and Modification
The compound has been used as a core structure in various chemical synthesis processes. For example, chlorination of related pyrimidine derivatives led to the formation of chlorinated pyrimidine-2,4(3H,5H)-diones, which were further reacted with nucleophiles to yield different chemical structures. This process was confirmed by NMR spectroscopy and X-ray structural analysis, indicating its utility in complex chemical syntheses (Gudz et al., 2013).
Biological Activities
Various derivatives of the compound have been synthesized and evaluated for their antibacterial and antifungal activities. A series of compounds, specifically 5,5-bis(trifluoromethyl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones, were screened against Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans, demonstrating promising antimicrobial activity (Aksinenko et al., 2016).
Crystallography and Molecular Structure
The title compound, 5-trifluoromethyl-1H-pyrimidine-2,4-dione, exhibits unique packing compared to its non-fluorinated counterpart, thymine. This compound forms a complex three-dimensional array using hydrogen bonds, resulting in structures with channels or voids, which are lined with fluorine atoms from the CF3 groups. This indicates its potential use in studying molecular interactions and structure-function relationships in materials science (Twamley et al., 2002).
Agricultural Applications
Derivatives of the compound, specifically 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds, have been synthesized and shown to possess herbicidal activities. Preliminary bioassay tests indicated that some of these compounds exhibited significant herbicidal activities, for example, against Brassica napus, indicating their potential use in agricultural weed management (Huazheng, 2013).
特性
IUPAC Name |
5-(trifluoromethyl)-5H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O2/c6-5(7,8)2-1-9-4(12)10-3(2)11/h1-2H,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXNHQUYKAKAAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)NC(=O)C1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-(dimethylamino)-1-(7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)prop-2-en-1-one](/img/structure/B6590612.png)

![(11bR)-4-Hydroxy-2,6-bis(triphenylsilyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B6590624.png)

![(3aR,8aR)-4,4,8,8-Tetrakis(3,5-dimethylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e][1,32]dioxaphosphepin](/img/structure/B6590660.png)
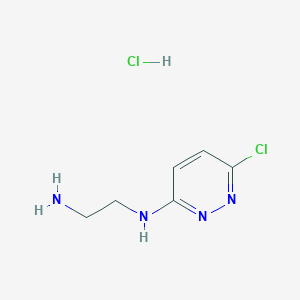
![[5-amino-1-(2-phenylethyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B6590672.png)

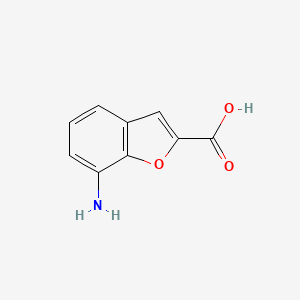
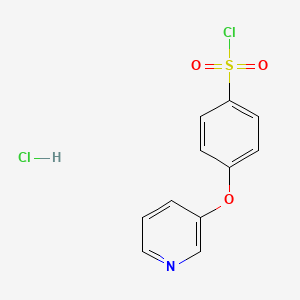
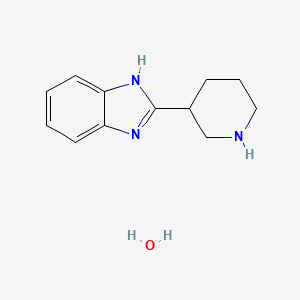
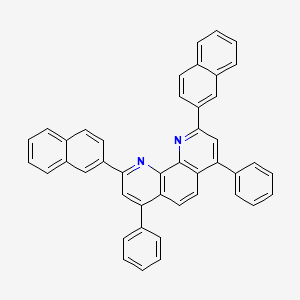
![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine hydrofluoride](/img/structure/B6590704.png)
![2-Chloro-7-(trifluoromethyl)benzo[d]thiazole](/img/structure/B6590710.png)